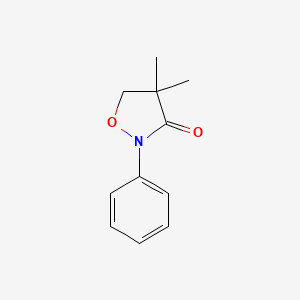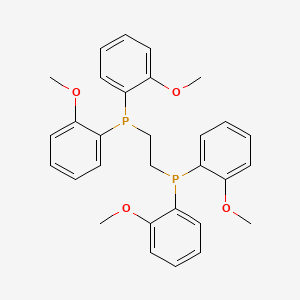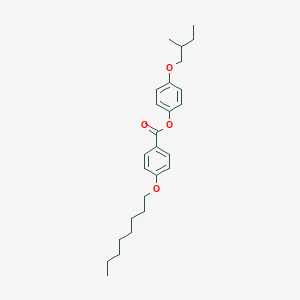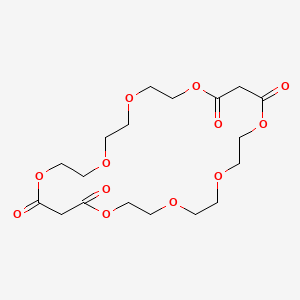
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, it may act as a protein synthesis inhibitor by binding to ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone compounds .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic with similar structural features.
Eperezolid: Another oxazolidinone with comparable antimicrobial activity.
Uniqueness
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
| 81777-90-4 | |
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-phenyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8-14-12(10(11)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
UEUTYYINEWCCOV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CON(C1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)



![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)

![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)

![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)

